N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like water or organic solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various substituted furans, pyrazoles, and carboxamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative with applications in biofuels and organic synthesis.
Furan-3-carboxamide: A related compound with potential medicinal applications.
Pyrazole derivatives: A class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-15(12(2)22-11)16(20)17-4-5-19-9-14(8-18-19)13-3-6-21-10-13/h3,6-10H,4-5H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZHXWGIKNUQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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